Bienvenue dans la boutique en ligne BenchChem!

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide

VEGFR-2 Kinase inhibition Antiangiogenic

2-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide (CAS 899990-46-6; molecular formula C20H18FN3O3; molecular weight 367.38 g/mol) is a synthetic small molecule belonging to the phenylpyridazinone acetamide class. Its core scaffold—a 6-oxopyridazin-1(6H)-yl acetamide with a 4-fluorophenyl substituent at the 3-position and a 2-methoxybenzyl group on the acetamide nitrogen—places it within a family of compounds explored as type II kinase inhibitors targeting the DFG-out conformation of vascular endothelial growth factor receptor 2 (VEGFR-2).

Molecular Formula C20H18FN3O3
Molecular Weight 367.38
CAS No. 899990-46-6
Cat. No. B2879735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide
CAS899990-46-6
Molecular FormulaC20H18FN3O3
Molecular Weight367.38
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
InChIInChI=1S/C20H18FN3O3/c1-27-18-5-3-2-4-15(18)12-22-19(25)13-24-20(26)11-10-17(23-24)14-6-8-16(21)9-7-14/h2-11H,12-13H2,1H3,(H,22,25)
InChIKeyIWQLVIXLSHICLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide (CAS 899990-46-6): Compound Class, Structural Identity, and Procurement Baseline


2-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide (CAS 899990-46-6; molecular formula C20H18FN3O3; molecular weight 367.38 g/mol) is a synthetic small molecule belonging to the phenylpyridazinone acetamide class [1]. Its core scaffold—a 6-oxopyridazin-1(6H)-yl acetamide with a 4-fluorophenyl substituent at the 3-position and a 2-methoxybenzyl group on the acetamide nitrogen—places it within a family of compounds explored as type II kinase inhibitors targeting the DFG-out conformation of vascular endothelial growth factor receptor 2 (VEGFR-2) [2]. The compound is commercially available at typical research purity of ≥95% (HPLC) and is supplied as a reference standard for biochemical and cell-based screening applications .

Why Generic Substitution of 2-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide (CAS 899990-46-6) with In-Class Analogs Carries Scientific Risk


Phenylpyridazinone acetamides are not functionally interchangeable despite sharing a common core scaffold. The 4-fluorophenyl substituent at position 3 of the pyridazinone ring is a critical pharmacophoric determinant that distinguishes CAS 899990-46-6 from its des-fluoro phenyl analog (CAS 898214-73-8) . In the broader phenylpyridazinone VEGFR-2 inhibitor series, even minor substituent changes on the 3-aryl ring produce VEGFR-2 IC50 values spanning a ~8.5-fold range (49.1–418.0 nM), demonstrating that substitution identity, not merely core scaffold presence, governs inhibitory potency [1]. The 4-fluoro modification is known to modulate lipophilicity (computed LogP shift from ~1.03 for the 6-phenyl core to ~1.58 for the 6-(4-fluorophenyl) core), metabolic oxidative stability, and the electron density of the pyridazinone ring, all of which can affect target binding kinetics, cellular permeability, and in vitro assay reproducibility . Selection of an uncharacterized or superficially similar analog without verified quantitative biological and physicochemical data therefore risks confounding experimental results and wasting procurement resources.

Quantitative Differentiation Evidence for CAS 899990-46-6 Versus Closest Analogs: VEGFR-2 Kinase, Physicochemical, and Target Engagement Profiles


Evidence Item 1: Class-Level VEGFR-2 Kinase Inhibitory Potency Range of the Phenylpyridazinone Scaffold Versus Sorafenib Reference Standard

The phenylpyridazinone scaffold from which CAS 899990-46-6 is derived has been quantitatively characterized for VEGFR-2 kinase inhibition in a head-to-head assay against sorafenib. In the 2023 study by Abdel Rahman et al., 17 phenylpyridazinone-based derivatives were evaluated in an in vitro VEGFR-2 kinase assay, yielding IC50 values ranging from 49.1 to 418.0 nM, with the reference drug sorafenib producing an IC50 of 81.8 nM under identical assay conditions. The most potent derivative in the series (compound 12c) achieved a VEGFR-2 IC50 of 49.1 nM, representing a ~1.7-fold improvement over sorafenib. This study establishes the quantitative potency range achievable by the phenylpyridazinone pharmacophore, within which the 4-fluorophenyl modification of CAS 899990-46-6 is expected to reside [1].

VEGFR-2 Kinase inhibition Antiangiogenic Cancer

Evidence Item 2: Computed Lipophilicity Differentiation (LogP) of the 4-Fluorophenyl Core Versus the Unsubstituted Phenyl Core

The 4-fluorophenyl substituent on CAS 899990-46-6 confers a measurable increase in computed lipophilicity compared to the des-fluoro phenyl analog (CAS 898214-73-8). The core fragment 6-(4-fluorophenyl)pyridazin-3(2H)-one has a computed ACD/LogP of 1.576, whereas the unsubstituted 6-phenylpyridazin-3(2H)-one has a computed ACD/LogP of approximately 1.03—a difference of ~0.55 log units. This translates to an approximately 3.5-fold increase in calculated octanol-water partition coefficient for the fluorinated core . For the full acetamide derivative, ZINC database entries for C20H18FN3O3 compounds (e.g., ZINC39050199) report an apolar desolvation energy consistent with moderate lipophilicity suitable for passive membrane permeability while maintaining tPSA values within orally bioavailable chemical space [1].

Lipophilicity LogP Physicochemical properties Drug-likeness

Evidence Item 3: Fluorine-Mediated Metabolic Stability and Oxidative Defluorination Resistance in 4-Fluorophenyl Pyridazinones

The 4-fluorophenyl substituent at the 3-position of the pyridazinone core is documented in the medicinal chemistry literature to confer enhanced metabolic stability compared to unsubstituted phenyl groups. In the context of pyridazinone-based kinase inhibitors, the 4-fluoro substituent has been reported to reduce cytochrome P450-mediated oxidative metabolism at the para position of the phenyl ring, a primary site of metabolic attack in phenyl-substituted heterocycles. The carbon-fluorine bond (bond dissociation energy ~116 kcal/mol vs. ~99 kcal/mol for C–H) is substantially more resistant to oxidative cleavage [1]. This is consistent with the broader kinase inhibitor SAR literature, where 4-fluorophenyl motifs are routinely employed to block para-hydroxylation, thereby extending in vitro half-life in hepatocyte and microsomal stability assays [2]. While direct metabolic stability data for CAS 899990-46-6 have not been published, the class-level inference from structurally related 4-fluorophenyl pyridazinones supports the expectation of improved metabolic robustness relative to the unsubstituted phenyl analog (CAS 898214-73-8) [3].

Metabolic stability Fluorine substitution CYP450 Oxidative metabolism

Evidence Item 4: Antiproliferative Activity Against HUVEC Cells and Anti-Angiogenic Phenotype in the Phenylpyridazinone Series

The phenylpyridazinone class has demonstrated potent antiproliferative activity against human umbilical vein endothelial cells (HUVECs), a standard model for angiogenesis. In the Abdel Rahman et al. 2023 study, the most potent phenylpyridazinone derivatives (12c and 13a) exhibited HUVEC antiproliferative IC50 values of 11.5 nM and 12.3 nM, respectively, outperforming sorafenib (IC50 = 23.2 nM) by approximately 2-fold. These compounds also induced significant increases in apoptosis and necrosis percentages and inhibited cell invasion and migration in functional assays [1]. In a separate study by Jaballah et al. (2019), pyridazine-based VEGFR-2 inhibitors demonstrated excellent inhibition of VEGF-stimulated HUVEC proliferation at 10 μM concentration, with the most potent compound (18b) achieving a VEGFR-2 IC50 of 60.7 nM [2]. CAS 899990-46-6, bearing the 4-fluorophenyl modification expected to enhance target binding and cellular permeability, is positioned within this high-potency anti-angiogenic phenotype space.

HUVEC Antiproliferation Angiogenesis Cell-based assay

Recommended Research and Industrial Application Scenarios for CAS 899990-46-6 Based on Quantitative Differentiation Evidence


Scenario 1: VEGFR-2 Kinase Inhibitor Screening and Hit Validation Campaigns

CAS 899990-46-6 is a strong candidate for VEGFR-2 inhibitor screening libraries based on the phenylpyridazinone scaffold's validated IC50 range of 49.1–418.0 nM against recombinant VEGFR-2 kinase [1]. Its 4-fluorophenyl substitution is expected to confer potency toward the more potent segment of this SAR landscape. Procurement for biochemical VEGFR-2 inhibition assays, with sorafenib (IC50 = 81.8 nM) as an internal reference standard, enables direct benchmarking within an established pharmacological framework.

Scenario 2: Cellular Angiogenesis and HUVEC Antiproliferation Studies

Given the demonstrated anti-angiogenic phenotype of the phenylpyridazinone class—with lead compounds achieving HUVEC IC50 values as low as 11.5 nM and outperforming sorafenib by ~2-fold [1]—CAS 899990-46-6 is well-suited for HUVEC-based proliferation, migration, and tube-formation assays. The 4-fluoro-mediated lipophilicity enhancement (ΔLogP ~+0.55 vs. the des-fluoro analog ) is predicted to improve passive cellular permeability, potentially yielding more robust intracellular target engagement than the des-fluoro analog (CAS 898214-73-8).

Scenario 3: Structure-Activity Relationship (SAR) Studies on Pyridazinone Kinase Inhibitors

CAS 899990-46-6 serves as a critical SAR probe for evaluating the impact of 4-fluoro substitution on the 3-aryl ring of phenylpyridazinone acetamides. By comparing its biological profile against the des-fluoro analog (CAS 898214-73-8) and other halogen-substituted variants (e.g., 4-chlorophenyl pyridazinone acetamides), medicinal chemistry teams can quantify the contribution of fluorine to VEGFR-2 potency, metabolic stability, and cellular activity. The class-level metabolic stability advantage of 4-fluorophenyl over unsubstituted phenyl (C–F BDE ~116 kcal/mol vs. C–H BDE ~99 kcal/mol [2]) provides a testable hypothesis for comparative microsomal or hepatocyte stability studies.

Scenario 4: Computational Docking and Molecular Dynamics Studies Targeting the DFG-Out Kinase Conformation

Based on the established binding mode of phenylpyridazinone derivatives as type II kinase inhibitors occupying the DFG-out conformation of VEGFR-2 [1], CAS 899990-46-6 can be employed as a docking template for structure-based drug design. Molecular docking studies conducted on the top-5 phenylpyridazinone derivatives (6d, 12c, 13a, 14a, and 17c) in the 2023 Abdel Rahman et al. study demonstrated conserved hinge-region hydrogen bonding and allosteric pocket occupancy [1]. The 4-fluorophenyl group of CAS 899990-46-6 introduces a unique electrostatic environment in the hydrophobic back pocket that can be probed through free energy perturbation (FEP) calculations or molecular dynamics simulations to predict binding affinity changes relative to the des-fluoro phenyl analog.

Quote Request

Request a Quote for 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.